5-Methoxy-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound characterized by its pyrrole structure, which is significant in various chemical and biological contexts. This compound is classified under the category of pyrrolones, specifically featuring a methoxy group at the fifth position of the pyrrole ring. It is primarily recognized for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from various starting materials through different chemical reactions, including cyclization and functional group modifications. The availability of synthetic methods makes it accessible for research and development purposes.
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one belongs to the class of pyrrolones, which are cyclic compounds containing a pyrrole ring with a carbonyl group. It is also classified as an aromatic compound due to the presence of conjugated double bonds within the ring structure.
The synthesis of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one can be achieved through several methods:
The molecular structure of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one can be represented by its chemical formula . The compound features a five-membered pyrrole ring with a methoxy substituent at position five and a carbonyl group at position three.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 127.13 g/mol |
| IUPAC Name | 5-methoxy-1,2-dihydro-3H-pyrrol-3-one |
| InChI | InChI=1S/C6H7NO2/c1-7(8)5-4-3-2/h4H,2-5H2,1H3 |
| Canonical SMILES | CCOC(=O)C1=NCC=C1 |
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to achieve optimal yields and selectivity for desired products.
The mechanism of action for 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one involves several key steps depending on the specific reaction pathway:
The kinetics and thermodynamics of these processes depend on factors such as solvent polarity, temperature, and the nature of reactants involved.
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one typically exhibits:
Key chemical properties include:
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one has potential applications in various fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2